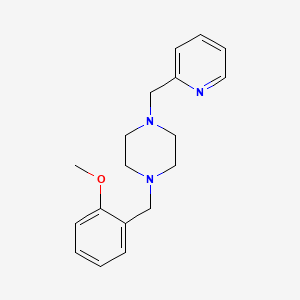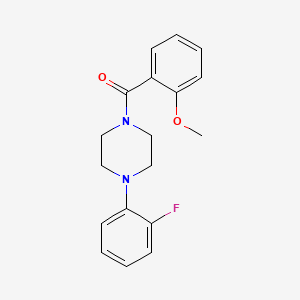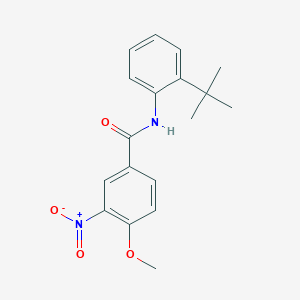![molecular formula C16H9ClF3NO B5855579 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)
2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
作用機序
The mechanism of action of 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine involves the inhibition of BTK, which is a critical enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK leads to the suppression of B cell activation and antibody production, which can be beneficial in the treatment of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activation of B cells and the production of antibodies. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
The advantages of using 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine in lab experiments include its potent inhibitory activity against BTK, its anti-inflammatory effects, and its ability to induce apoptosis in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine. One of the directions is to investigate its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its efficacy in combination with other drugs for the treatment of cancers such as lymphoma and leukemia. Additionally, the development of more water-soluble derivatives of this compound could lead to its wider use in various experiments and applications.
Conclusion:
In conclusion, 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine is a promising compound that has potential applications in various fields, including autoimmune diseases and cancer treatment. Its potent inhibitory activity against BTK, anti-inflammatory effects, and ability to induce apoptosis in cancer cells make it an attractive candidate for further study. However, more research is needed to fully understand its mechanisms of action and potential applications.
合成法
The synthesis of 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine involves several steps. The first step is the preparation of 4-chloro-1-naphthol by reacting 4-chloronaphthalene with sodium hydroxide. The second step involves the reaction of 4-chloro-1-naphthol with trifluoromethyl iodide in the presence of a base to form 4-chloro-1-naphthyl trifluoromethyl ether. The final step is the reaction of 4-chloro-1-naphthyl trifluoromethyl ether with 2-bromo-5-nitropyridine in the presence of a palladium catalyst to form 2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine.
科学的研究の応用
2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of BTK, which is a key enzyme involved in the activation of B cells and the production of antibodies. BTK inhibitors have shown promise in the treatment of various autoimmune diseases and cancers.
特性
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO/c17-13-6-7-14(12-4-2-1-3-11(12)13)22-15-8-5-10(9-21-15)16(18,19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRJFCYUNNAPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloronaphthalen-1-yl)oxy-5-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)
![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)



![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)
![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)

![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)
